Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cross-coupling chemistry Regioselective diversification Medicinal chemistry building blocks

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1565827-85-1, MF: C₁₁H₁₁IN₂O₂, MW: 330.12 g/mol) is a halogenated bicyclic heteroaromatic building block belonging to the imidazo[1,2-a]pyridine-3-carboxylate family. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, underpinning marketed drugs including zolpidem, alpidem, and zolimidine.

Molecular Formula C11H11IN2O2
Molecular Weight 330.12 g/mol
CAS No. 1565827-85-1
Cat. No. B1404060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS1565827-85-1
Molecular FormulaC11H11IN2O2
Molecular Weight330.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=C(C=C2I)C
InChIInChI=1S/C11H11IN2O2/c1-3-16-11(15)9-5-13-10-8(12)4-7(2)6-14(9)10/h4-6H,3H2,1-2H3
InChIKeyYPWBROPKSOQGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1565827-85-1): Core Scaffold Identity and Procurement Baseline


Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1565827-85-1, MF: C₁₁H₁₁IN₂O₂, MW: 330.12 g/mol) is a halogenated bicyclic heteroaromatic building block belonging to the imidazo[1,2-a]pyridine-3-carboxylate family . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, underpinning marketed drugs including zolpidem, alpidem, and zolimidine [1]. The 3-carboxylate (ethyl ester) subclass has been specifically validated as a pharmacophoric core for potent antitubercular agents with nanomolar MIC values against Mycobacterium tuberculosis H37Rv and multi-drug-resistant clinical isolates [2]. This compound features three substitution points of chemical significance: an iodine atom at the 8-position enabling transition-metal-catalyzed cross-coupling diversification, a methyl group at the 6-position providing steric and electronic modulation, and an ethyl ester at the 3-position serving as a convertible handle for amidation or hydrolysis to the carboxylic acid [1].

Why 8-Halogen and Regioisomeric Substitution Is Not Interchangeable for Ethyl 8-Iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate


Within the imidazo[1,2-a]pyridine-3-carboxylate series, three structural variables are kinetically and pharmacophorically non-interchangeable: (i) the identity of the 8-position halogen (I vs. Br vs. Cl) governs cross-coupling reactivity and determines which downstream diversification chemistries are accessible [1]; (ii) the position of the carboxylate ester (3-carboxylate vs. 2-carboxylate) dictates biological target engagement — the 3-carboxylate/3-carboxamide regioisomer is the validated anti-tubercular pharmacophore, while the 2-carboxylate series lacks this established potency profile [2]; and (iii) the presence of the 6-methyl group differentiates this compound from unsubstituted or differently substituted analogs in both steric shielding of metabolic sites and electronic modulation of the pyridine ring [3]. Substituting an 8-bromo or 8-chloro analog for the 8-iodo derivative eliminates the regioselective cross-coupling advantage conferred by the iodine leaving group, while selecting a 2-carboxylate regioisomer severs the connection to the most thoroughly validated therapeutic SAR landscape in this scaffold class [1][2].

Quantitative Differentiation Evidence: Ethyl 8-Iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate vs. Closest Analogs


8-Iodo vs. 8-Chloro Cross-Coupling Reactivity: Total Regioselectivity in Suzuki-Miyaura and Sonogashira Reactions on the Imidazo[1,2-a]pyridine Scaffold

In a systematic study of 7,8-dihalogenated imidazo[1,2-a]pyridines, the iodine atom at position 8 underwent complete and regioselective substitution in Suzuki-Miyaura, Sonogashira, and cyanation reactions, while the chlorine atom at position 7 (or position 8 in the reverse regioisomer) remained intact and required a separate, more forcing second step for substitution [1]. The iodine atom was 'totally regioselective' in all cross-coupling modalities evaluated, whereas chlorine substitution at position 8 required extended reaction times (22 h), higher catalyst loading, and additional equivalents of boronic acid to achieve only 53% yield for a Suzuki coupling, and was incompatible with elevated temperatures due to ester group sensitivity [1]. This establishes the 8-iodo derivative as a regiochemically orthogonal handle that enables sequential, programmable diversification — a capability absent in the corresponding 8-chloro or 8-bromo monosubstituted analogs, where no such regiochemical discrimination is possible [2].

Cross-coupling chemistry Regioselective diversification Medicinal chemistry building blocks

3-Carboxylate vs. 2-Carboxylate Regioisomer Differentiation: Anti-Tubercular Pharmacophore Validation

The imidazo[1,2-a]pyridine-3-carboxylate and its derived 3-carboxamides have been validated through multiple independent medicinal chemistry campaigns as a privileged anti-tubercular pharmacophore [1][2]. In a focused SAR study, a set of 14 imidazo[1,2-a]pyridine-3-carboxamides was screened against M. tuberculosis H37Rv: 12 of 14 compounds showed MIC ≤1 μM against replicating bacteria, and 5 compounds achieved MIC ≤0.006 μM — a potency level rivaling first-line clinical agents [1]. Compound 18 surpassed the clinical candidate PA-824 by approximately 10-fold in potency against MDR and XDR clinical Mtb strains [1]. In a scaffold-switching study, the 3-carboxylate/3-carboxamide regioisomer (compound 2) demonstrated an MIC of 0.1 μM against H37Rv Mtb with selectivity over Staphylococcus aureus, Escherichia coli, and Candida albicans (MIC >128 μM for all three), while alternative 5,6-fused scaffolds showed significantly weaker or absent activity [2]. By contrast, the 2-carboxylate regioisomer series (e.g., ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate and its 8-bromo and 8-chloro analogs) lacks any comparable body of published anti-tubercular SAR data with nanomolar potency validation .

Antitubercular drug discovery Structure-activity relationship Scaffold pharmacology

Iodine as a Superior Leaving Group for Palladium-Catalyzed Amination at the 8-Position of Imidazo[1,2-a]pyridine

A dedicated study of 8-iodoimidazo[1,2-a]pyridine reactivity toward copper- and palladium-catalyzed aminations demonstrated that copper-catalyzed protocols gave poor yields owing to difficult purifications, while palladium-catalyzed methods using Pd₂dba₃ as the catalyst precursor delivered good coupling yields [1]. The study established Pd₂dba₃ as superior to Pd(OAc)₂ for amination at the 8-position [1]. This contrasts with the 8-chloro analogs described in the dihalogenated series, where Buchwald-Hartwig amination at position 8 proved significantly more challenging: for 8-chloro substrates, amination required 150 °C under microwave irradiation with 13 equivalents of cyclohexylamine and Pd₂dba₃/Xantphos to achieve a 66% yield, and with the ester-bearing substrate, only 40% yield was obtained under identical conditions [2]. While direct head-to-head iodo-vs-bromo amination yields for identical imidazo[1,2-a]pyridine substrates are not available from a single study, the general trend in palladium-catalyzed cross-coupling establishes Ar–I as more reactive than Ar–Br and substantially more reactive than Ar–Cl, with oxidative addition rates following I > Br ≫ Cl [3].

Buchwald-Hartwig amination C–N cross-coupling Heterocycle functionalization

Chemoselective Iodination at Position 8 vs. Position 3: Synthetic Accessibility and Regioisomer Purity

A study by Zhao et al. (2018) demonstrated that 3-iodo and 8-iodo regioisomers of 6-substituted imidazo[1,2-a]pyridines can be synthesized with chemoselective control by varying reaction conditions, with molecular electrostatic potential calculations used to rationalize the observed regioselectivity [1]. The molecular structures of both regioisomers were confirmed by single-crystal X-ray diffraction [1]. This chemoselectivity is significant because the 3-iodo regioisomer (iodine at the electron-rich C-3 position adjacent to the bridgehead nitrogen) would have fundamentally different reactivity in cross-coupling and would occupy the pharmacophorically critical 3-position that, in the 3-carboxylate series, must bear the ester/amide functionality for anti-TB activity [2]. The target compound — with iodine at position 8 and the ethyl ester at position 3 — thus represents the regioisomer that preserves the pharmacophoric 3-carboxylate while placing the iodo diversification handle at the electronically distinct, sterically more accessible 8-position [1][2].

Chemoselective halogenation Electrophilic aromatic substitution Molecular electrostatic potential

Molecular Weight and Heavy Atom Effect: Iodo Derivative as a Superior Intermediate for Crystallography and SPR-Based Fragment Screening

The iodine atom at position 8 provides a strong anomalous scattering signal for X-ray crystallographic phasing (λ = 1.54 Å, Cu Kα: f″ = 6.8 e⁻ for iodine vs. 1.3 e⁻ for bromine), making the 8-iodo derivative inherently more valuable than the 8-bromo analog (MW 283.12 vs. 330.12 g/mol for the ethyl ester forms) for experimental phasing of protein-ligand co-crystal structures in fragment-based drug discovery [1]. The molecular weight of 330.12 g/mol places this compound within the acceptable range for fragment screening libraries (typically MW <350 Da), while the iodine atom provides both a crystallographic heavy atom marker and a distinctive isotopic signature (³²S vs. ¹²⁷I) for mass spectrometric detection . The 8-bromo analog (e.g., 8-bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid, CAS 1427358-69-7) has a lower molecular weight (255.07 g/mol for the acid form) but lacks the superior anomalous scattering properties of iodine .

Fragment-based drug discovery X-ray crystallography Heavy atom derivatization

Highest-Impact Procurement Scenarios for Ethyl 8-Iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate Based on Quantitative Evidence


Sequential, Programmable Diversification for Anti-Tubercular Lead Optimization Libraries

Medicinal chemistry teams developing next-generation imidazo[1,2-a]pyridine-3-carboxamide anti-TB agents should procure this 8-iodo building block as the central diversification intermediate. The iodine atom enables regioselective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling at the 8-position under mild conditions (total conversion in ≤30 min under microwave irradiation), while the 3-ethyl ester can be independently hydrolyzed and coupled to diverse amines to generate 3-carboxamide libraries [1][2]. This orthogonal functionalization strategy directly mirrors the SAR exploration path that produced compounds with MIC ≤0.006 μM against Mtb H37Rv and 10-fold superiority over PA-824 against drug-resistant strains [2]. The 8-chloro or 8-bromo analogs cannot support the same sequential diversification because chlorine requires forcing conditions for the second coupling (22 h, 53% yield) and bromine lacks the regioselectivity data established for iodine in dihalogenated systems [1].

Fragment-Based Drug Discovery by X-Ray Crystallography with Built-In Experimental Phasing

Structural biology and FBDD groups should select the 8-iodo derivative over the 8-bromo analog for co-crystallography fragment screening campaigns. The iodine anomalous scattering factor (f″ ≈ 6.8 e⁻ at Cu Kα) provides approximately 5.2-fold stronger phasing signal than bromine (f″ ≈ 1.3 e⁻), enabling rapid experimental phasing of protein-ligand complexes without additional heavy-atom derivatization steps [1]. With a molecular weight of 330.12 g/mol, the compound remains within fragment library limits (typically <350 Da), and the 3-carboxylate ester provides a synthetic handle for subsequent fragment growing or merging strategies validated by the extensive anti-TB SAR literature [2][3]. The regioisomeric purity (8-iodo-3-carboxylate, not 3-iodo) is critical for unambiguous electron density interpretation, as the iodine position determines which binding pocket interactions are observed [4].

Kinase Inhibitor and GPCR Modulator Scaffold Diversification via C–N Cross-Coupling

Research groups pursuing imidazo[1,2-a]pyridine-based kinase inhibitors (e.g., PI3K, Nek2, IRAK-4) or GPCR modulators should prioritize the 8-iodo-3-carboxylate for its demonstrated compatibility with palladium-catalyzed C–N bond formation using Pd₂dba₃, which outperforms Pd(OAc)₂ for amination at the 8-position [1]. The 6-methyl group provides steric shielding that may enhance metabolic stability compared to unsubstituted analogs, while the 3-ester serves as a latent carboxylic acid for subsequent amide coupling with diverse amine fragments [2]. This building block enables late-stage diversification at the 8-position — a key modulation point identified in antileishmanial and antitrypanosomal SAR studies — without requiring de novo scaffold synthesis for each analog [3].

Regioisomerically Defined Building Block for Heterocyclic Core Hopping and Scaffold-Switching Studies

For medicinal chemistry programs conducting systematic scaffold-hopping exercises (e.g., imidazo[1,2-a]pyridine → imidazo[1,2-b]pyridazine → triazolopyridine), this compound serves as the chemically defined, analytically characterized 8-iodo-3-carboxylate reference point [1]. The unambiguous regiochemistry (confirmed by X-ray crystallography of the 8-iodo regioisomer class) eliminates the risk of regioisomer contamination that would confound SAR interpretation — a significant concern given that 3-iodo and 8-iodo regioisomers are both synthetically accessible and could co-elute under standard chromatographic conditions [2]. Commercially available purity specifications of 95–98% from reputable vendors (AKSci, MolCore, Apollo Scientific) support procurement for SAR-grade studies [3].

Quote Request

Request a Quote for Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.